molecular formula C18H29N5O8S B1203664 Sulfalene meglumine CAS No. 56782-29-7

Sulfalene meglumine

Katalognummer: B1203664
CAS-Nummer: 56782-29-7
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: XJVLMMKEXQKOFU-WZTVWXICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfalene meglumine is a compound with the molecular formula C18H29N5O8S and a molecular weight of 475.5 g/mol. It is a derivative of sulfalene, a sulfonamide antibiotic, combined with meglumine, an amino sugar derived from sorbitol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfalene meglumine involves the reaction of sulfalene with meglumine under specific conditions. The reaction typically occurs in an aqueous or ethanol solution, with the mixture being heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the preparation of slurries containing excess solid meglumine powder in solutions of methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), 2-butanone, and 3-pentanone. These slurries are heated under reflux for 3-6 hours, followed by filtration and analysis of the crystals formed .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfalene meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amino, hydroxyl, and sulfonamide groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in aqueous or ethanol solutions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Sulfalene meglumine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of functionalized dihydropyridines and 1,1-dihomoarylmethane scaffolds.

    Biology: The compound is used in studies involving the solubilization of biopolymers and drugs, as well as in the fabrication of nanoparticles.

    Medicine: this compound is investigated for its potential protective effects against metabolic syndrome and diabetes, as well as its use in drug delivery systems.

    Industry: It is used as a functional excipient in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of sulfalene meglumine involves its interaction with molecular targets and pathways in biological systems. Sulfalene, as a sulfonamide antibiotic, inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This inhibition disrupts the folate pathway, essential for bacterial growth and replication . Meglumine, on the other hand, acts as a solubilizer and stabilizer, enhancing the bioavailability and efficacy of the compound .

Vergleich Mit ähnlichen Verbindungen

Sulfalene meglumine can be compared with other similar compounds such as:

    Sulfadiazine meglumine: Another sulfonamide antibiotic combined with meglumine, used for similar applications in research and medicine.

    Sulfamethoxazole meglumine: A sulfonamide antibiotic with a broader spectrum of activity, often used in combination with trimethoprim.

    Sulfisoxazole meglumine: Known for its use in treating urinary tract infections and other bacterial infections.

The uniqueness of this compound lies in its specific combination of sulfalene and meglumine, which provides enhanced solubility, stability, and bioavailability compared to other sulfonamide antibiotics .

Biologische Aktivität

Sulfalene meglumine is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of antimicrobial effects and therapeutic applications. This article examines its biological activity, highlighting relevant studies, data tables, and case studies to provide a comprehensive overview.

This compound is a derivative of sulfanilamide, characterized by the presence of a sulfamoyl group. The mechanism of action primarily involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthetic pathway. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Minimum Inhibitory Concentration (MIC) Studies

This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes key findings from MIC studies:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus10
Escherichia coli5
Salmonella typhimurium10
Enterococcus faecalis15

These results indicate that this compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria.

Treatment of Meningococcal Infections

A notable clinical application of this compound was reported in the treatment of generalized forms of meningococcal infections. In a study involving patients with severe infections, this compound was administered as part of a combination therapy. The outcomes suggested a significant reduction in mortality rates compared to historical controls. Patients exhibited improved clinical parameters and a decrease in pathogen load within 48 hours of treatment initiation .

Comparative Studies with Other Antimicrobials

In comparative studies, this compound showed enhanced efficacy when used in conjunction with other antibiotics. For instance, a study evaluating its synergistic effects with ampicillin indicated that the combination resulted in lower MIC values against resistant strains of S. aureus, demonstrating the potential for combination therapies to overcome antibiotic resistance .

In Silico Studies and Molecular Docking

Recent research has employed molecular docking techniques to predict the binding affinities of this compound with various bacterial enzymes. These studies have provided insights into its potential as an inhibitor of carbonic anhydrases, which are crucial for bacterial survival. The docking results indicated favorable interactions between this compound and the active sites of these enzymes, suggesting a multi-target approach to its antimicrobial action .

Summary of Biological Activities

The biological activities associated with this compound extend beyond antimicrobial effects. Its potential as an anti-inflammatory agent has also been explored, particularly in models simulating inflammatory conditions. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its utility in treating inflammatory diseases .

Eigenschaften

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVLMMKEXQKOFU-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972232
Record name 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56782-29-7
Record name Sulfapyridazine meglumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056782297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfalene meglumine
Reactant of Route 2
Reactant of Route 2
Sulfalene meglumine
Reactant of Route 3
Reactant of Route 3
Sulfalene meglumine
Reactant of Route 4
Reactant of Route 4
Sulfalene meglumine
Reactant of Route 5
Sulfalene meglumine
Reactant of Route 6
Sulfalene meglumine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.